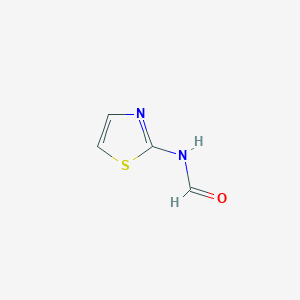

N-2-チアゾリルホルムアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Formamide, N-2-thiazolyl- (also known as N-formylthiazole and N-formylthiazoline) is an organic compound with the molecular formula C4H6N2S. It is a colorless and odorless liquid with a boiling point of 105°C and a melting point of -27°C. Formamide is a versatile building block in organic synthesis and is used in a variety of applications, including the synthesis of pharmaceuticals, polymers, and agrochemicals.

科学的研究の応用

発がん研究

N-2-チアゾリルホルムアミドは、発がん研究に用いられています。例えば、膀胱がんの発症を理解するための実験に使用されています。 ある研究では、この化合物への暴露が腎盂腫瘍の発症と関連していることが判明しました . この化合物は、慢性的な尿路感染症が腫瘍の発達を促進するかどうかを評価するために使用されてきました .

プロスタグランジンHシンターゼとの相互作用

この化合物は、プロスタグランジンHシンターゼを含むいくつかの酵素系によって代謝的に活性化されます . この相互作用は、膀胱発がんにおけるその役割を理解するために研究されてきました。 アスピリンはプロスタグランジンHシンターゼの阻害剤であり、N-2-チアゾリルホルムアミド誘発膀胱発がんを抑制することが示されています .

3. 炎症と細胞増殖における役割 この化合物は、腫瘍の発達における重要な因子である炎症と細胞増殖における役割について研究されてきました。 尿路感染症による慢性炎症は、この化合物によって誘発される腫瘍の発達を促進することが判明しています .

アスピリンとの相互作用

アスピリンは、N-2-チアゾリルホルムアミドによって誘発される膀胱発がんの開始と促進の両方を阻害することが示されています。 これは、アスピリンが膀胱がんの予防に治療薬として使用できる可能性を示唆しています .

生体変換研究

N-2-チアゾリルホルムアミドは、生体変換研究に使用されてきました。これらの研究は、体がこの化合物をどのように代謝するかを理解することを目的としています。 例えば、この化合物のかなりの量が投与後36時間以内に二酸化炭素として排泄されることが判明しています .

尿路感染症における役割

この化合物は、尿路感染症と膀胱がんの関係を理解するための研究に使用されてきました。 尿路感染症はこの化合物の発がん作用を促進することが判明しています .

作用機序

Target of Action

Formamide, N-2-thiazolyl-, also known as N-Thiazol-2-yl-formamide, primarily targets tissue macromolecules . It has been found to bind with proteins, RNA, and DNA in both target and non-target organs .

Mode of Action

The compound interacts with its targets through a process of binding. The urinary bladder carcinogen N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide was found to bind with tissue macromolecules in vivo . The deformylated metabolite, 2-amino-4-(5-nitro-2-furyl)thiazole, reacted with transfer RNA upon reduction with sodium dithionite in vitro to give adduct(s) that also appeared to be RNase resistant .

Biochemical Pathways

It is known that the compound or its metabolites react in vivo with protein and nucleic acid of both target and non-target organs .

Pharmacokinetics

It is known that the compound was given orally to rats in a study, suggesting that it can be absorbed through the digestive tract .

Result of Action

The compound’s action results in the binding of tissue macromolecules, which can lead to various effects. For instance, it has been associated with the development of renal pelvic tumors in the Sprague-Dawley strain . The compound’s binding levels were found to be elevated in germfree rats .

Action Environment

The action, efficacy, and stability of Formamide, N-2-thiazolyl- can be influenced by environmental factors. For example, chronic urinary tract infection was found to enhance tumor development in FANFT-induced urinary tract carcinogenesis . This suggests that the compound’s action can be influenced by the presence of certain bacteria in the urinary tract.

生化学分析

Biochemical Properties

Formamide, N-2-thiazolyl-, plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with prostaglandin endoperoxide synthetase, an enzyme involved in the metabolism of fatty acids . The interaction between Formamide, N-2-thiazolyl-, and prostaglandin endoperoxide synthetase is characterized by a cooxidative process, where the compound is metabolized in the presence of specific fatty acids . Additionally, Formamide, N-2-thiazolyl-, has been found to inhibit the activity of certain enzymes, such as nitroreductase and xanthine oxidase, further highlighting its role in biochemical reactions .

Cellular Effects

Formamide, N-2-thiazolyl-, exerts significant effects on various types of cells and cellular processes. In particular, this compound has been associated with the development of renal pelvic tumors in rats . The exposure to Formamide, N-2-thiazolyl-, leads to urothelial hyperplasia and papillomatosis, indicating its impact on cell proliferation and differentiation . Furthermore, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its carcinogenic potential .

Molecular Mechanism

The molecular mechanism of action of Formamide, N-2-thiazolyl-, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. For instance, Formamide, N-2-thiazolyl-, binds to prostaglandin endoperoxide synthetase, leading to its cooxidative metabolism . Additionally, the compound inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, which are involved in various metabolic pathways . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Formamide, N-2-thiazolyl-, have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that chronic exposure to Formamide, N-2-thiazolyl-, leads to the development of urinary tract tumors in rats over an extended period . The compound’s stability and degradation products may contribute to its carcinogenic potential, highlighting the importance of temporal effects in understanding its biological activity.

Dosage Effects in Animal Models

The effects of Formamide, N-2-thiazolyl-, vary with different dosages in animal models. In studies involving rats, higher doses of the compound have been associated with an increased incidence of renal pelvic tumors . Additionally, chronic exposure to Formamide, N-2-thiazolyl-, at high doses has been linked to urothelial hyperplasia and papillomatosis . These findings suggest that the compound’s toxic and adverse effects are dose-dependent, with higher doses leading to more severe outcomes.

Metabolic Pathways

Formamide, N-2-thiazolyl-, is involved in several metabolic pathways, particularly those mediated by prostaglandin endoperoxide synthetase . The compound undergoes cooxidative metabolism in the presence of specific fatty acids, resulting in the formation of various metabolites . Additionally, Formamide, N-2-thiazolyl-, inhibits the activity of enzymes such as nitroreductase and xanthine oxidase, further influencing its metabolic fate . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of Formamide, N-2-thiazolyl-, within cells and tissues are critical to its biological activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Formamide, N-2-thiazolyl-, accumulates in specific tissues, such as the renal pelvis, where it exerts its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Subcellular Localization

Formamide, N-2-thiazolyl-, exhibits specific subcellular localization patterns that influence its activity and function. The compound has been found to localize within the urothelial cells of the urinary bladder, where it induces hyperplasia and papillomatosis . Additionally, Formamide, N-2-thiazolyl-, may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its biological effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

特性

IUPAC Name |

N-(1,3-thiazol-2-yl)formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-6-4-5-1-2-8-4/h1-3H,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOAXOGRBVEUFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395731 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25602-39-5 |

Source

|

| Record name | Formamide, N-2-thiazolyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,4,4-Trifluoro-3-oxobut-1-enyl)amino]benzoic acid](/img/structure/B1350263.png)

![4H,9H-Dipyrazolo[1,5-a:1,5-d]pyrazine-4,9-diol](/img/structure/B1350283.png)

![N-acetyl-N-{5-[(Z)-(3-fluorophenyl)methylidene]-4-oxo-2-thioxo-1,3-thiazolan-3-yl}acetamide](/img/structure/B1350286.png)

![N-(benzoyloxy)-N-{[4-(4-fluorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1350289.png)

![3-[(2-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1350305.png)